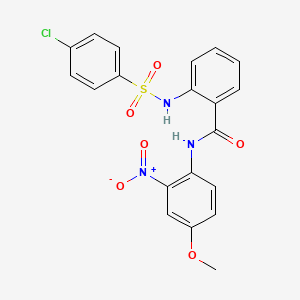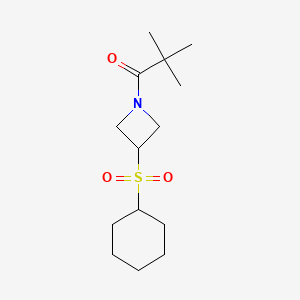![molecular formula C22H27N3O5S2 B2543746 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide CAS No. 892853-78-0](/img/structure/B2543746.png)
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and biological activities. For instance, paper describes a compound with a thiazolyl benzamide structure that acts as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1), which is an enzyme involved in fatty acid metabolism. This suggests that the compound may also have biological activity related to enzyme inhibition.
Synthesis Analysis
The synthesis of related compounds is detailed in the papers, which could provide insights into the potential synthetic routes for the compound of interest. Paper discusses the optimization of a structural motif that led to the identification of a potent SCD-1 inhibitor. Although the exact synthesis of "4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide" is not provided, similar synthetic strategies could be employed, such as the use of benzylthiazol as a key building block.
Molecular Structure Analysis
Paper provides information on the crystallographic analysis of a Schiff base compound, which, like the compound , contains a benzamide moiety. The study reveals the existence of tautomerism and the importance of proton transfer in determining the compound's properties. This information could be relevant when analyzing the molecular structure of "4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide," as similar tautomeric forms could exist.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of the compound . However, the biological evaluation of related compounds, as mentioned in paper , implies that the compound could undergo metabolic reactions in biological systems, potentially affecting its activity as an enzyme inhibitor.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide" are not explicitly discussed, paper describes the properties of closely related benzamides. The paper mentions the importance of different substituents on the benzamide ring and their influence on molecular conformation and supramolecular aggregation. These factors are crucial in determining the physical and chemical properties of such compounds and could be extrapolated to analyze the compound of interest.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Benzamide derivatives, related to the specified chemical, have been synthesized and evaluated for their antimicrobial effectiveness, showing significant antibacterial and antifungal activities (Priya et al., 2006).
- Other benzamide-based compounds have demonstrated antimicrobial properties, suggesting potential applications in addressing bacterial and fungal infections (Chawla, 2016).
Cancer Research
- Some benzamide derivatives exhibit anticancer activities. For example, Co(II) complexes of benzamides have shown promising results in in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
- Similarly, other benzamide-related compounds have been assessed for their anticancer properties, showing moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).
Other Potential Applications
- Benzamides are also studied for their roles in inhibiting certain enzymes, like carbonic anhydrases, which have implications in various physiological processes (Supuran et al., 2013).
- The molecule has potential for the development of novel pharmaceutical compounds due to its structural properties and biological activity profiles (Gein et al., 2019).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-4-16-6-5-7-19-20(16)23-22(31-19)24-21(26)17-8-10-18(11-9-17)32(27,28)25(12-14-29-2)13-15-30-3/h5-11H,4,12-15H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNQWNPGQMZPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)
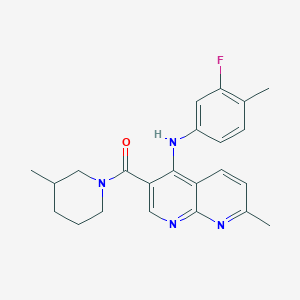
![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)
![N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543671.png)
![3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide](/img/structure/B2543672.png)
![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)
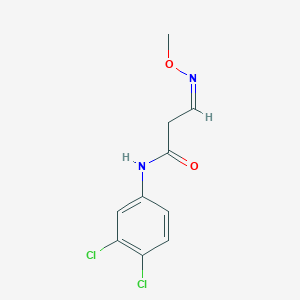
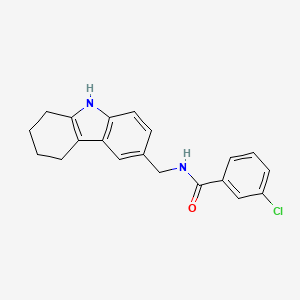
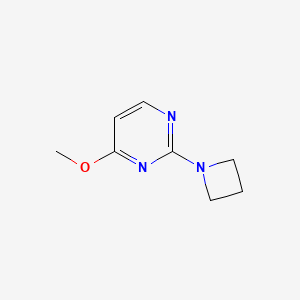
![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)
